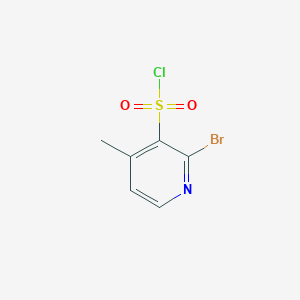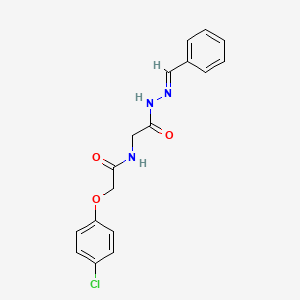
2-Bromo-4-methylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylpyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C6H5BrClNO2S and its molecular weight is 270.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ligand Binding and Molecular Interaction
2-Bromo-4-methylpyridine-3-sulfonyl chloride is involved in the molecular interaction and binding processes. A study demonstrated that derivatives of 3-amino-2-methylpyridine, which are structurally similar to this compound, were identified as ligands of the BAZ2B bromodomain. This was validated by automatic docking and protein crystallography. The sulfonyl group in these compounds is involved in hydrogen bonding, crucial for their binding activities (Marchand, Lolli, & Caflisch, 2016).
Catalytic and Chemical Reactions
The compound plays a dual role in promoting the aerobic oxidation of tertiary amines and electrophilically trapping the resulting enamine (Wei et al., 2016). It's also utilized in synthesis processes, where sulfonylated compounds of amines, related to this compound, are used as antibiotics (Orie, Duru, & Ngochindo, 2021).
Synthesis of Coordination Polymers
Reactions of structurally similar compounds, like 3-methylpyridine-2-sulfonic acid, with metal ions like Cu II and Zn II, lead to the formation of coordination polymers, indicating potential applications in material science and catalysis (Lobana et al., 2004).
Catalysis of Chemical Reactions
Compounds similar to this compound are used as catalysts in chemical synthesis, for instance, in the preparation of N-sulfonyl imines (Zolfigol et al., 2010), and in Knoevenagel–Michael reactions (Moosavi‐Zare et al., 2013).
Mécanisme D'action
Mode of Action
2-Bromo-4-methylpyridine-3-sulfonyl chloride is likely to interact with its targets through nucleophilic substitution reactions . The sulfonyl chloride group is highly reactive and can be replaced by a nucleophile, leading to the formation of a new bond.
Biochemical Pathways
It’s known that this compound can be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of organic synthesis, its action results in the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the reaction medium, the temperature, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura coupling reactions) .
Propriétés
IUPAC Name |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFARFKRAAFEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
